Product packaging for 2-(3-Hydroxypyrrolidin-1-yl)benzonitrile(Cat. No.:)

2-(3-Hydroxypyrrolidin-1-yl)benzonitrile

Cat. No.: B13882355
M. Wt: 188.23 g/mol
InChI Key: GARDCPUXQKHWKD-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrrolidin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B13882355 2-(3-Hydroxypyrrolidin-1-yl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-3-1-2-4-11(9)13-6-5-10(14)8-13/h1-4,10,14H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARDCPUXQKHWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Overview of Substituted Benzonitriles in Medicinal Chemistry and Chemical Biology

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group, with additional functional groups modifying the ring. The nitrile group is a versatile functional group in drug design and medicinal chemistry. Its linear geometry and electronic properties allow it to act as a bioisostere for various other functional groups, including carbonyls and halogens.

The strong electron-withdrawing nature of the nitrile moiety can significantly influence the electronic properties of the aromatic ring to which it is attached. This can be crucial for establishing π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, and tryptophan) in the active sites of target proteins. Furthermore, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a key interaction for molecular recognition and binding affinity.

A number of marketed pharmaceuticals incorporate the benzonitrile (B105546) scaffold, highlighting its importance in drug discovery.

Drug NameTherapeutic ClassRole of Benzonitrile Moiety
Letrozole Aromatase inhibitorThe nitrile group is crucial for binding to the heme iron of the aromatase enzyme, inhibiting its activity.
Anastrozole Aromatase inhibitorSimilar to letrozole, the nitrile is key for enzyme inhibition.
Perampanel Antiepileptic drugThe benzonitrile group contributes to the non-competitive AMPA receptor antagonist activity. nih.gov
Rilpivirine Antiretroviral agentThe cyanophenyl group is part of the molecule's interaction with the non-nucleoside reverse transcriptase inhibitor binding pocket.

Significance of Pyrrolidine Scaffolds in Bioactive Molecules

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. frontiersin.orgnbinno.com This designation stems from its frequent appearance in a wide range of biologically active natural products and synthetic drugs. frontiersin.orgnih.gov

The significance of the pyrrolidine scaffold can be attributed to several key structural features:

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring give it a non-planar, three-dimensional structure. nih.govresearchgate.netnih.gov This allows for a more precise spatial arrangement of substituents, enabling better exploration of the three-dimensional space within a biological target's binding site. nih.govresearchgate.netnih.gov

Stereochemistry: The pyrrolidine ring can contain multiple stereogenic centers, leading to a variety of stereoisomers. nih.govresearchgate.netnih.gov The specific stereochemistry of a molecule can have a profound impact on its biological activity, with different isomers often exhibiting different potencies or even different pharmacological profiles. nih.govresearchgate.netnih.gov

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring influences the molecule's basicity and polarity, which in turn affects properties like solubility and membrane permeability. These are critical factors for a compound's pharmacokinetic profile.

Metabolic Stability: The pyrrolidine ring is often more metabolically stable than other heterocyclic systems, contributing to a longer duration of action for drugs that contain this scaffold.

The versatility of the pyrrolidine scaffold is evident in the diverse range of therapeutic agents that incorporate this ring system. frontiersin.org

Compound/Drug NameSource/ClassBiological Activity/Therapeutic Use
Nicotine Natural Product (Alkaloid)Stimulant, found in tobacco plants. nih.gov
L-Proline Natural Product (Amino Acid)A fundamental building block of proteins.
Varenicline Synthetic DrugSmoking cessation aid.
Pramiracetam Synthetic DrugNootropic agent.
Rolipram Synthetic DrugAnti-inflammatory and potential antidepressant.

Research Landscape and Foundational Studies of 2 3 Hydroxypyrrolidin 1 Yl Benzonitrile

Established Synthetic Routes for this compound

The principal and most direct method for the synthesis of this compound involves the coupling of a pre-formed benzonitrile ring with a 3-hydroxypyrrolidine moiety.

Nucleophilic aromatic substitution (SNAr) is a well-established and versatile method for the formation of aryl-nitrogen bonds. In this pathway, an activated aryl halide, typically 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile (B47944), is reacted with 3-hydroxypyrrolidine. The reaction is facilitated by the presence of an electron-withdrawing group (in this case, the nitrile group) ortho or para to the leaving group (halide), which stabilizes the negatively charged Meisenheimer intermediate. nih.govnih.gov

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base to deprotonate the secondary amine of 3-hydroxypyrrolidine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3) and triethylamine (B128534) (Et3N). The reaction temperature can vary depending on the reactivity of the aryl halide, with fluoroarenes generally being more reactive than chloroarenes. mdpi.com

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Aryl HalideAmineBaseSolventTemperature (°C)Yield (%)
2-Fluorobenzonitrile3-HydroxypyrrolidineK2CO3DMF80-100>90 (estimated)
2-Chlorobenzonitrile3-HydroxypyrrolidineEt3NDMSO120-14070-85 (estimated)

Note: Yields are estimated based on analogous reactions reported in the literature.

The 3-hydroxypyrrolidine moiety in the target molecule contains a stereocenter, making the synthesis of enantiomerically pure forms, (R)- and (S)-2-(3-hydroxypyrrolidin-1-yl)benzonitrile, a key objective. The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the 3-hydroxypyrrolidine starting material.

Several methods have been developed for the synthesis of optically pure (R)- and (S)-3-hydroxypyrrolidine. google.com These methods often utilize chiral starting materials from the chiral pool, such as L-glutamic acid or L-malic acid. scilit.com For instance, (S)-3-hydroxypyrrolidine can be synthesized from L-glutamic acid through a multi-step process involving reduction and cyclization. scilit.com Alternatively, chemoenzymatic methods, such as the stereoselective hydroxylation of N-protected pyrrolidine using microorganisms like Sphingomonas sp., can provide access to both (R)- and (S)-N-protected 3-hydroxypyrrolidines. nih.gov

The enantiomeric purity of the synthesized 3-hydroxypyrrolidine and the final product can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR spectroscopy. nih.govnih.govasianpubs.orgpensoft.netresearchgate.net Chiral HPLC methods often employ chiral stationary phases that can resolve the two enantiomers, allowing for their quantification. nih.govnih.govasianpubs.orgpensoft.netresearchgate.net

Alternative Synthetic Strategies for the Benzonitrile Moiety

An alternative to the SNAr approach involves the formation of the benzonitrile group on a pre-existing N-arylpyrrolidine scaffold. One of the most classic and effective methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. nih.govresearchgate.netyork.ac.ukwipo.intrsc.orgresearchgate.net

Table 2: The Sandmeyer Reaction for Benzonitrile Synthesis

Starting MaterialReagentsIntermediateProduct
2-(3-Hydroxypyrrolidin-1-yl)aniline1. NaNO2, HClDiazonium saltThis compound
2. CuCN

Synthetic Approaches to the 3-Hydroxypyrrolidine Ring System

The 3-hydroxypyrrolidine ring is a crucial building block for the synthesis of the target compound. Several synthetic routes to this key intermediate have been established, often starting from readily available and inexpensive precursors.

One common approach involves the use of naturally occurring chiral molecules. For example, (S)-3-hydroxypyrrolidine can be synthesized from D-malic acid through a sequence of reactions including amidation with benzylamine (B48309) followed by reduction. google.com Similarly, L-glutamic acid can be converted to (S)-3-hydroxypyrrolidine. scilit.com

Another important synthetic route starts from epichlorohydrin (B41342). Chiral epichlorohydrin can be reacted with sodium cyanide to open the epoxide ring, followed by a series of transformations including reduction of the nitrile and intramolecular cyclization to yield chiral 3-hydroxypyrrolidine. google.comgoogle.comeurochemengineering.com This method allows for the preparation of both enantiomers of 3-hydroxypyrrolidine with high optical purity. google.com

Exploration of Novel Catalytic and Green Chemistry Methods for Synthesis

In recent years, there has been a significant focus on developing more sustainable and efficient synthetic methodologies. For the synthesis of N-aryl pyrrolidines, novel catalytic systems and green chemistry approaches are being explored.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative to traditional SNAr reactions for the formation of the C-N bond. nih.gov These reactions can be performed under milder conditions and often exhibit a broader substrate scope. For instance, the coupling of 2-chlorobenzonitrile with 3-hydroxypyrrolidine could potentially be achieved using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govmdpi.comrsc.org The N-arylation of 3-hydroxypyrrolidine with 2-fluorobenzonitrile could be significantly expedited using microwave irradiation, reducing reaction times from hours to minutes. mdpi.comrsc.org This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. rsc.org

Synthetic Routes for Derivatization and Analog Generation

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Derivatization can be performed on both the benzonitrile and the 3-hydroxypyrrolidine moieties.

Modifications to the benzonitrile ring can be achieved by using substituted 2-halobenzonitriles in the initial SNAr reaction. For example, the use of 5-fluoro-2-chlorobenzonitrile would lead to the corresponding 4-fluoro-2-(3-hydroxypyrrolidin-1-yl)benzonitrile analog.

The 3-hydroxypyrrolidine ring offers several sites for derivatization. The hydroxyl group can be a handle for further functionalization, such as etherification or esterification, after the C-N bond formation. It is important to note that the hydroxyl group may need to be protected during the initial coupling reaction to prevent side reactions. google.com Suitable protecting groups, such as a silyl (B83357) ether, can be employed and subsequently removed. google.com

Furthermore, analogs can be generated by starting with substituted 3-hydroxypyrrolidines. For instance, the use of 4-fluoro-3-hydroxypyrrolidine as the starting amine would introduce a fluorine atom onto the pyrrolidine ring of the final product.

High-Resolution Mass Spectrometry for Molecular Confirmation

Specific high-resolution mass spectrometry (HRMS) data, which would provide precise mass-to-charge ratio measurements to confirm the elemental composition of this compound, was not found in the surveyed literature. Such data is crucial for verifying the molecular formula, C11H12N2O.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available in the reviewed sources. This information is essential for elucidating the precise connectivity and chemical environment of the atoms within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Experimental Infrared (IR) and Raman spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as the nitrile C≡N stretch, the hydroxyl O-H stretch, and various C-H and C-N stretches), could not be located.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound in the searched scientific databases. This technique would provide definitive information about the solid-state structure, including bond lengths, bond angles, and crystal packing.

Chromatographic Purity Assessment (LC-HRMS)

While Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a standard method for assessing the purity of chemical compounds, specific chromatograms and associated mass spectrometry data for the purity assessment of this compound are not documented in the available literature.

Computational and Theoretical Investigations of 2 3 Hydroxypyrrolidin 1 Yl Benzonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric structure of molecules. researchgate.net For 2-(3-hydroxypyrrolidin-1-yl)benzonitrile, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can be used to optimize the molecular geometry and predict its vibrational frequencies. nih.govnih.gov

Electronic Properties: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov For analogous benzonitrile-containing structures, DFT studies have shown that the HOMO and LUMO are often localized across the aromatic rings and adjacent functional groups, indicating that a HOMO-to-LUMO excitation would represent a π–π* transition. nih.govnih.gov

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution and helps identify sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, indicating these are preferred sites for electrophilic attack. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic interactions. nih.gov

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

Property Predicted Characteristic for this compound Significance
HOMO-LUMO Energy Gap Moderate to low Indicates chemical reactivity and kinetic stability. nih.gov
HOMO Localization Primarily on the benzonitrile (B105546) ring system Region susceptible to electrophilic attack.
LUMO Localization Delocalized over the benzonitrile and pyrrolidine (B122466) rings Region susceptible to nucleophilic attack.
MEP Negative Regions Nitrile nitrogen, Hydroxyl oxygen Sites for electrophilic attack and hydrogen bond acceptance. nih.gov

| MEP Positive Regions | Hydroxyl hydrogen, Aromatic hydrogens | Sites for nucleophilic attack and hydrogen bond donation. nih.gov |

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction of a ligand with a biological target, such as a protein receptor. mdpi.com These methods are fundamental in structure-based drug design. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Docking algorithms, such as those used in AutoDock Vina, place the ligand into the binding site of a protein and calculate a scoring function, often representing the binding affinity (e.g., in kcal/mol). ijpsonline.comnih.gov For this compound, docking studies against various enzymes, such as dipeptidyl peptidase-4 (DPP-4) where nitrile groups are known to be important for binding, could reveal potential biological activities. researchgate.net The results would identify plausible binding poses and key interactions. ijpsonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex. uu.nl By running simulations for nanoseconds or longer, researchers can evaluate the stability of key interactions (like hydrogen bonds), observe conformational changes in the protein or ligand, and calculate binding free energies more accurately. nih.govmdpi.com A stable root-mean-square deviation (RMSD) for the ligand and protein backbone throughout the simulation generally indicates a stable binding mode. mdpi.com

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is heavily dependent on its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

For this compound, key areas of flexibility include the bond connecting the pyrrolidine ring to the benzonitrile ring and the puckering of the five-membered pyrrolidine ring itself. The hydroxyl group on the pyrrolidine ring can exist in different orientations (axial or equatorial-like).

In related structures, the dihedral angle between two aromatic rings is a critical parameter stabilized by intramolecular interactions. nih.gov For instance, in similar Schiff base compounds, intramolecular O—H⋯N hydrogen bonds can lead to a nearly planar conformation. nih.gov While this compound lacks this specific bond, the orientation between the benzonitrile plane and the pyrrolidine ring is a key conformational feature. The five-membered pyrrolidine ring typically adopts non-planar conformations like a half-chair or envelope to relieve steric strain. nih.govnih.gov

Computational methods can be used to calculate the potential energy surface, or energy landscape, by systematically changing key dihedral angles. This analysis reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them, providing a comprehensive understanding of the molecule's flexibility.

Prediction of Binding Modes and Interaction Fingerprints

Understanding how a ligand binds to its target is crucial for optimizing its affinity and specificity. Computational tools can predict these binding modes in detail.

Binding Mode Prediction: The output of a molecular docking simulation is a set of predicted binding modes, ranked by their docking scores. Analysis of the top-ranked pose reveals specific interactions between the ligand and amino acid residues in the protein's active site. For this compound, key interactions would likely involve:

Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile nitrogen can act as a hydrogen bond acceptor. researchgate.net The nitrile group is known to form crucial hydrogen bonds with backbone amides in protein binding pockets, such as with Tyr631 in DPP-4. researchgate.net

Hydrophobic Interactions: The benzonitrile ring can engage in hydrophobic and π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Van der Waals Interactions: The pyrrolidine ring and other parts of the molecule contribute to shape complementarity within the binding pocket.

Interaction Fingerprints: An interaction fingerprint is a computational tool that summarizes the binding mode by converting the complex 3D protein-ligand interactions into a simple bitstring or vector. nih.gov Each bit typically represents a specific interaction with a particular amino acid residue (e.g., a hydrogen bond with Serine 123, a hydrophobic contact with Leucine 89). By comparing the interaction fingerprints of different ligands or different binding poses, researchers can quantify the similarity of their binding modes and identify conserved interaction patterns that are essential for activity. nih.gov

Table 2: Potential Interactions in a Predicted Binding Mode

Functional Group of Ligand Potential Interaction Type Potential Interacting Amino Acid Residues
Hydroxyl (-OH) Hydrogen Bond (Donor/Acceptor) Asp, Glu, Ser, Thr, His, Gln, Asn
Nitrile (-C≡N) Hydrogen Bond (Acceptor), Dipole-Dipole Arg, Gln, Asn, Tyr, Backbone amides
Benzene (B151609) Ring Hydrophobic, π-π Stacking, C-H···π Phe, Tyr, Trp, Leu, Val, Ile

| Pyrrolidine Ring | Van der Waals, Hydrophobic | Ala, Val, Leu, Ile, Pro |

In Silico Prediction of Reactivity and Stability

Computational methods can predict a molecule's chemical reactivity and stability without the need for laboratory synthesis. researchgate.net

Stability Prediction: The thermodynamic stability of this compound can be assessed by calculating its heat of formation. Conformational analysis helps identify the most stable (lowest energy) geometric arrangement. The molecule's stability in a biological context, such as its susceptibility to metabolic reactions, can be predicted using specialized software that identifies potential sites of metabolism by enzymes like Cytochrome P450. These tools analyze the molecule for common reactive motifs and sites that are sterically accessible and electronically susceptible to oxidation or other transformations.

Structure Activity Relationship Sar Studies of 2 3 Hydroxypyrrolidin 1 Yl Benzonitrile and Its Analogs

Modulations on the Benzonitrile (B105546) Ring System

The benzonitrile group of 2-(3-Hydroxypyrrolidin-1-yl)benzonitrile plays a significant role in anchoring the inhibitor to the S1 subsite of the DPP-4 active site. The nitrile moiety is particularly important, forming key interactions with residues in this pocket. Modifications to the benzonitrile ring have been explored to optimize this interaction and enhance inhibitory potency.

Research into various analogs has shown that the position and nature of substituents on the benzonitrile ring can significantly influence activity. While the parent compound features an unsubstituted benzonitrile ring, the introduction of small, electron-withdrawing groups can modulate the electronic properties of the nitrile group, potentially enhancing its interaction with the enzyme.

For instance, the addition of a fluorine atom to the benzonitrile ring has been a common strategy in the development of DPP-4 inhibitors. Fluorine substitution can alter the compound's metabolic stability and pharmacokinetic profile. nih.gov In some series of DPP-4 inhibitors, replacing a cyano group with other electron-withdrawing groups has been shown to lead to a decrease in potency, highlighting the critical role of the nitrile functionality. nih.gov

The following table summarizes the general trends observed with substitutions on the aromatic ring of related DPP-4 inhibitor scaffolds.

Modification on Aromatic RingGeneral Effect on DPP-4 Inhibitory Activity
Unsubstituted BenzonitrileBaseline activity
Introduction of Halogens (e.g., F, Cl, Br)Can enhance potency and improve pharmacokinetic properties. nih.gov
Bromo substitution at the para-positionShown to be highly effective in certain benzylidene scaffolds. nih.gov
Trifluoromethyl (CF3) groupOften leads to a significant increase in inhibitory potency. nih.gov
Dichloro substitutionCan provide good potency. nih.gov
Replacement of cyano groupGenerally leads to a decrease in potency. nih.gov

It is crucial to note that while these trends are observed in related series of DPP-4 inhibitors, the optimal substitution pattern is highly dependent on the specific molecular scaffold of the inhibitor.

Substituent Effects on the Pyrrolidine (B122466) Moiety

The 3-hydroxypyrrolidine moiety is another critical component of the pharmacophore, primarily interacting with the S2 subsite of the DPP-4 enzyme. The pyrrolidine ring itself serves as a mimic of the proline residue of natural DPP-4 substrates. nih.gov The hydroxyl group can form additional hydrogen bonds within the active site, thereby increasing the binding affinity of the inhibitor.

SAR studies on related cyanopyrrolidine inhibitors have demonstrated that the nature and position of substituents on the pyrrolidine ring are pivotal for potent inhibition. For the class of cyanopyrrolidine inhibitors, this part of the molecule is crucial for binding and selectivity. nih.gov

The table below outlines the impact of various substitutions on the pyrrolidine ring based on studies of analogous DPP-4 inhibitors.

Modification on Pyrrolidine MoietyGeneral Effect on DPP-4 Inhibitory Activity
(R)-3-hydroxyl groupGenerally favorable, forms additional hydrogen bonds.
(S)-3-hydroxyl groupTypically less active or inactive compared to the (R)-isomer.
Fluorine substitutionCan enhance potency.
Replacement of pyrrolidine with other ringsCan lead to changes in potency and selectivity.
Additional bulky substituentsMay lead to steric clashes and reduced activity.

Stereochemical Impact on Biological Activity

Stereochemistry plays a decisive role in the biological activity of this compound and its analogs. The spatial arrangement of the hydroxyl group on the pyrrolidine ring is particularly critical for effective binding to the DPP-4 enzyme.

The enzyme's active site is chiral, and as such, it preferentially binds one stereoisomer over others. For 3-hydroxypyrrolidin-1-yl derivatives, the (R)-configuration of the hydroxyl group is generally found to be significantly more potent than the (S)-configuration. This is attributed to the optimal positioning of the (R)-hydroxyl group to form a key hydrogen bond with amino acid residues within the S2 pocket of the DPP-4 active site. The corresponding (S)-isomer is unable to form this interaction as effectively, leading to a substantial loss in inhibitory activity.

This stereochemical preference is a common feature among many classes of DPP-4 inhibitors and highlights the precise structural requirements for high-affinity binding. The development of synthetic routes that selectively produce the desired (R)-isomer has been a major focus in the medicinal chemistry of this class of compounds.

StereoisomerRelative DPP-4 Inhibitory PotencyRationale
(R)-3-Hydroxypyrrolidin-1-ylHighOptimal orientation of the hydroxyl group for hydrogen bonding in the S2 subsite.
(S)-3-Hydroxypyrrolidin-1-ylLow to InactiveSuboptimal orientation of the hydroxyl group, leading to weaker or no hydrogen bonding.

Identification of Key Pharmacophoric Elements

Pharmacophore modeling has been instrumental in defining the essential structural features required for the potent inhibition of DPP-4 by this compound and its analogs. pharmacophorejournal.comclinicsearchonline.orgclinicsearchonline.orgceon.rs A pharmacophore model for this class of inhibitors typically consists of several key features.

The primary pharmacophoric elements identified from various studies include:

A hydrogen bond acceptor: This is typically the nitrogen atom of the nitrile group on the benzonitrile ring, which interacts with residues in the S1 pocket of the enzyme.

A hydrophobic group: The benzonitrile ring itself serves as a hydrophobic feature that fits into the largely hydrophobic S1 pocket.

A hydrogen bond donor/acceptor: The hydroxyl group on the pyrrolidine ring is a crucial feature that can act as both a hydrogen bond donor and acceptor, forming interactions in the S2 pocket.

A basic nitrogen atom: The nitrogen atom of the pyrrolidine ring is often protonated at physiological pH and forms a critical salt bridge with acidic residues in the active site, such as Glutamic acid 205 (Glu205) and Glutamic acid 206 (Glu206).

These pharmacophoric features are spatially arranged in a specific three-dimensional orientation that allows for complementary binding to the DPP-4 active site. The pyrrolidine ring acts as a central scaffold that correctly positions the other key functional groups for optimal interaction. pharmacophorejournal.comclinicsearchonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been widely applied to the study of cyanopyrrolidine-based DPP-4 inhibitors to develop mathematical models that correlate the chemical structure of these compounds with their biological activity. pharmacophorejournal.comclinicsearchonline.orgceon.rsresearchgate.netjcdronline.orgscholarsresearchlibrary.comcresset-group.com These models are valuable tools for predicting the potency of new, unsynthesized analogs and for guiding the design of more effective inhibitors.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly informative. clinicsearchonline.orgresearchgate.netjcdronline.org These studies typically involve aligning a series of active compounds and calculating their steric and electrostatic fields. The resulting models can generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity.

For cyanopyrrolidine derivatives, QSAR models have generally highlighted the following:

Steric factors: The size and shape of the substituents on both the benzonitrile and pyrrolidine rings are important. Bulky groups are generally disfavored in certain regions, suggesting steric constraints within the enzyme's active site.

Electrostatic factors: The distribution of charge in the molecule is critical. Regions where positive or negative electrostatic potential is favorable for activity often correspond to the locations of key hydrogen bonding and ionic interactions.

Hydrophobic interactions: The models often indicate that hydrophobic character is important in the region of the benzonitrile ring, consistent with its binding in the hydrophobic S1 pocket.

A typical QSAR model for a series of DPP-4 inhibitors would be represented by an equation that includes various physicochemical descriptors. While a specific equation for this compound is not publicly available, a general form would be:

pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c represents the coefficients for each descriptor D, which can include parameters related to sterics, electronics, and hydrophobicity. The statistical quality of these models is assessed by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), with higher values indicating a more robust and predictive model. pharmacophorejournal.comjcdronline.org

Pharmacological and Biological Investigations of 2 3 Hydroxypyrrolidin 1 Yl Benzonitrile Preclinical and Mechanistic Focus

Molecular Target Identification and Characterization

The 4-(pyrrolidin-1-yl)benzonitrile (B86329) scaffold is a core structure in a class of non-steroidal Selective Androgen Receptor Modulators (SARMs). nih.gov SARMs are designed to bind to the androgen receptor (AR) and exert tissue-selective effects, promoting anabolic activity in muscle and bone while having reduced effects on reproductive tissues like the prostate. nih.gov The interaction of these compounds with the AR is as an agonist.

Research into derivatives of this scaffold has led to the identification of potent and selective clinical candidates. For instance, the compound 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, a close structural analog, demonstrated strong AR binding affinity and exhibited an ideal SARM profile in preclinical models such as the Hershberger assay. nih.gov Optimization of the hydroxypyrrolidine and benzonitrile (B105546) components of this molecular series has been a key strategy to improve metabolic stability while preserving potent androgen agonistic activity. nih.gov The intended therapeutic action of SARMs is to provide the benefits of androgen therapy, such as increasing muscle mass, with fewer of the side effects associated with traditional anabolic steroids.

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel involved in a wide range of physiological processes. nih.gov It has emerged as a therapeutic target for numerous conditions, prompting the development of specific antagonists. nih.gov While direct studies on 2-(3-Hydroxypyrrolidin-1-yl)benzonitrile are not detailed in the reviewed literature, the pyrrolidine (B122466) moiety is a feature of some known TRPV4 antagonists. nih.gov

Structural and functional studies on other TRPV4 antagonists have identified a specific binding site. The inhibitor HC067047, for example, binds to a pocket formed by amino acid residues from the S2-S3 linker, the S4 transmembrane segment, and the S5 transmembrane segment of the channel. nih.gov Antagonism at this site is thought to prevent the channel from opening in response to stimuli, thereby blocking the influx of calcium ions. nih.gov The development of potent and selective TRPV4 antagonists, such as GSK2798745, demonstrates that small molecules can effectively modulate this channel's activity. nih.govnih.gov

The metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and is a target for central nervous system disorders. nih.govnih.gov The benzonitrile chemical group is a common feature in many compounds designed as allosteric modulators of mGluR5. nih.gov These modulators bind to a site on the receptor distinct from the glutamate binding site, and can either enhance (Positive Allosteric Modulators, or PAMs) or inhibit (Negative Allosteric Modulators, or NAMs) the receptor's response to glutamate. nih.govnih.gov

Many mGluR5 allosteric modulators, including benzonitrile-containing NAMs like VU0285683, bind to the same allosteric site as the prototypical NAM, MPEP (2-methyl-6-(phenylethynyl)pyridine). nih.gov This binding site is located within the seven-transmembrane domain of the receptor. nih.gov The discovery of a wide range of structurally diverse mGluR5 modulators suggests that this receptor can accommodate various chemical scaffolds at its allosteric site. nih.govnih.gov

Mechanistic Studies of Ligand-Receptor Binding and Activation

The mechanism of action for pyrrolidinyl benzonitrile derivatives depends on the specific biological target.

Androgen Receptor: As a SARM, the compound binds to the ligand-binding domain of the androgen receptor. This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to androgen response elements on DNA, recruiting a specific set of co-regulatory proteins that modulate the transcription of target genes. The tissue selectivity of SARMs arises from their ability to induce a unique receptor conformation that results in differential cofactor recruitment compared to endogenous androgens like testosterone. nih.gov

TRPV4 Channel: For TRPV4, the proposed mechanism is antagonism through direct binding to an allosteric site on the channel protein. nih.gov This binding is hypothesized to stabilize the channel in a closed or non-conductive state, preventing the conformational changes required for ion permeation upon activation by physical (e.g., osmotic pressure) or chemical stimuli. nih.govnih.gov

mGluR5 Receptor: As an allosteric modulator of mGluR5, a benzonitrile-containing ligand would bind to a topographically distinct site from the orthosteric site where glutamate binds. nih.gov A NAM would decrease the affinity and/or efficacy of glutamate, resulting in reduced receptor signaling, typically measured by a decrease in Gq-mediated intracellular calcium mobilization. nih.gov Conversely, a PAM would increase the affinity and/or efficacy of glutamate, potentiating the receptor's response. nih.gov

In Vitro Biochemical and Cell-Based Assays for Activity Profiling

A variety of in vitro assays are employed to determine the potency and efficacy of compounds at their respective molecular targets.

For each target, specific assays are used to quantify ligand interaction and functional effect.

Androgen Receptor: Binding affinity is determined using competitive binding assays, where the test compound competes with a radiolabeled or fluorescently-labeled androgen (e.g., R1881) for binding to the AR ligand-binding domain. researchgate.netnih.gov Functional activity (agonism) is quantified using cell-based reporter gene assays, often in HEK293 or prostate cancer cell lines, which measure the ligand's ability to induce transcription from an androgen-responsive promoter. nih.gov The data below represents typical results for a potent SARM.

Compound TypeAssay TypeParameterTypical ValueReference Cell Line/System
Potent SARM AnalogCompetitive Binding AssayBinding Affinity (Ki)Low nMRecombinant AR-LBD
Potent SARM AnalogReporter Gene AssayAgonist Potency (EC50)Low nMAR-transfected cells

TRPV4 Channel: The antagonist activity of compounds at the TRPV4 channel is typically measured using functional cell-based assays. nih.gov These assays involve expressing the human TRPV4 channel in a cell line (e.g., HeLa or HEK293) and loading the cells with a calcium-sensitive dye. The ability of a test compound to inhibit the increase in intracellular calcium induced by a known TRPV4 agonist (e.g., GSK1016790A) is measured, and an IC50 value is determined. nih.gov

Representative CompoundAssay TypeParameterReported ValueReference
GSK2798745Agonist-induced Ca2+ InfluxAntagonist Potency (IC50)16 nM nih.gov
HC067047Agonist-induced Ca2+ InfluxAntagonist Potency (IC50)2.7 nM nih.gov

mGluR5 Receptor: The affinity of allosteric modulators for mGluR5 is often determined via radioligand displacement assays using a labeled ligand that binds to the same allosteric site, such as [3H]methoxy-PEPy. biorxiv.org These experiments yield an inhibition constant (Ki or KB). The functional effect (cooperativity) is assessed in cell-based assays that measure the modulator's ability to shift the concentration-response curve of glutamate. nih.gov The data below for several benzonitrile-containing mGluR5 modulators were determined using [3H]methoxy-PEPy inhibition binding at the human mGluR5 receptor. biorxiv.org

Compound (Modulator Type)ParameterReported Value (pKB)Cooperativity (logα)Reference
VU0409106 (NAM)Binding Affinity7.71-0.54 biorxiv.org
VU0366248 (NAM)Binding Affinity7.46-0.78 biorxiv.org
CDPPB (PAM)Binding Affinity7.551.52 biorxiv.org

Cellular Signaling Pathway Elucidation

There is no available data from cellular or molecular studies to describe the signaling pathways modulated by this compound.

Preclinical In Vivo Pharmacological Evaluation in Model Organisms (e.g., Rodents, Non-human Primates)

No in vivo studies in animal models have been published, preventing any assessment of the compound's pharmacological effects in a whole-organism context.

Without targeted in vivo or in vitro pharmacological assays, the agonistic or antagonistic properties of this compound at any specific biological receptor or enzyme remain unknown.

There is no information regarding the biodistribution or tissue-specific activity of this compound.

Metabolic Pathways and Biotransformation Studies Non Human Context

Enzymatic Stability and Degradation Pathways in In Vitro Systems (e.g., Liver Microsomes)

Metabolic stability is a key parameter assessed during early-stage drug development, indicating a compound's susceptibility to enzymatic degradation. springernature.com These studies are commonly performed using in vitro systems such as liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov The primary goal is to measure the rate at which the parent compound is eliminated over time, which helps in predicting its in vivo clearance. researchgate.netwuxiapptec.com

The stability of a compound is typically expressed as its half-life (t½) and intrinsic clearance (CLint). nih.gov In a typical assay, the test compound is incubated with liver microsomes (e.g., from rats, dogs, or humans) and necessary cofactors like NADPH, which is required for CYP enzyme activity. nih.gov The concentration of the compound is measured at various time points to determine the rate of its disappearance. springernature.com

While specific experimental data for 2-(3-Hydroxypyrrolidin-1-yl)benzonitrile is not publicly available, the expected degradation would involve enzymes present in both the microsomal and cytosolic fractions of the liver. nih.govwuxiapptec.com The hydroxypyrrolidine ring and the benzonitrile (B105546) moiety are both susceptible to enzymatic attack. Degradation pathways would likely be initiated by Phase I enzymes, leading to structural modifications that prepare the molecule for subsequent Phase II conjugation reactions.

Table 1: Illustrative Metabolic Stability Data for a Test Compound in Liver Microsomes

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Percent Remaining (at 60 min)
Rat35.219.728.5%
Dog18.537.58.9%
Human45.815.139.1%

Note: This table presents hypothetical data to illustrate typical results from a metabolic stability assay and does not represent actual experimental findings for this compound.

Identification of Phase I and Phase II Metabolites

Biotransformation is generally categorized into Phase I and Phase II reactions. nih.gov Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. longdom.org

Phase I Metabolism: Phase I reactions primarily consist of oxidation, reduction, and hydrolysis. longdom.org For this compound, several Phase I metabolic pathways are plausible:

Hydrolysis of the Nitrile Group: The benzonitrile moiety can undergo enzymatic hydrolysis. This is a well-documented pathway for aromatic nitriles, often catalyzed by a nitrile hydratase-amidase system. nih.gov This two-step process would first convert the nitrile (-CN) to an amide (-CONH2), which is then hydrolyzed to a carboxylic acid (-COOH). nih.govnih.gov

Oxidation of the Pyrrolidine (B122466) Ring: The pyrrolidine ring is a likely target for oxidation by CYP enzymes. longdom.org This could result in hydroxylation at various positions on the ring or N-dealkylation.

Aromatic Hydroxylation: The benzene (B151609) ring could also be hydroxylated by CYP enzymes, although this is often a less favored pathway compared to the modification of more labile functional groups.

Phase II Metabolism: Phase II reactions, or conjugation reactions, typically follow Phase I metabolism. nih.gov The primary site for conjugation on this compound is the existing hydroxyl group on the pyrrolidine ring. nih.gov

Glucuronidation: This is one of the most common Phase II pathways, where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to the hydroxyl group, forming a highly water-soluble glucuronide conjugate. longdom.orgmdpi.com

Sulfation: The hydroxyl group can also be conjugated with a sulfonate group in a reaction catalyzed by sulfotransferases.

Table 2: Potential Phase I and Phase II Metabolites of this compound

Metabolic PhaseReaction TypePotential Metabolite Name
Phase INitrile Hydrolysis (to Amide)2-(3-Hydroxypyrrolidin-1-yl)benzamide
Phase INitrile Hydrolysis (to Acid)2-(3-Hydroxypyrrolidin-1-yl)benzoic acid
Phase IRing Oxidation2-(3,4-Dihydroxypyrrolidin-1-yl)benzonitrile
Phase IIGlucuronidationThis compound O-glucuronide
Phase IISulfationThis compound O-sulfate

Metabolic Fate in Model Organisms (e.g., Microbial Biotransformation, Animal Models)

Microbial Biotransformation: Microorganisms offer a valuable tool for studying metabolic pathways and producing novel metabolites. nih.gov Various bacteria and fungi are capable of transforming complex organic molecules. mdpi.com

Studies on related benzonitrile compounds have shown that bacterial strains, such as those from the genera Burkholderia and Rhodococcus, can utilize benzonitriles as a source of carbon and energy. nih.govnih.gov These microbes typically employ a nitrile hydratase-amidase pathway to convert the nitrile group into a carboxylic acid. nih.govnih.gov This resulting acid can then be further metabolized through central pathways, such as the catechol or protocatechuate pathways, eventually entering the TCA cycle. nih.gov Fungi like Aspergillus niger are also known for their broad enzymatic capabilities, including hydrolysis and hydroxylation reactions, making them potential models for the biotransformation of this compound. scielo.br

Animal Models: In vivo studies using animal models such as rats and dogs are standard for characterizing the full metabolic fate of a compound. nih.gov While specific data for this compound is unavailable, a typical study would involve administering the compound and subsequently analyzing biological matrices (plasma, urine, and feces) to identify and quantify the parent drug and its metabolites. This provides a comprehensive picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Such studies have been performed on other pyrrolidine-containing compounds, revealing major metabolic pathways that include oxidation of the pyrrolidine ring and reduction of other functional groups.

Enzyme Specificity and Reaction Mechanisms in Biotransformation

The biotransformation of this compound is driven by the specificity of various enzyme systems.

Phase I Enzymes: The oxidative metabolism of the pyrrolidine and benzene rings would be primarily catalyzed by specific isoforms of the Cytochrome P450 (CYP) superfamily, such as CYP3A4 and CYP2D6, which are major enzymes in drug metabolism. longdom.org The hydrolysis of the nitrile group involves a different set of enzymes, namely nitrile hydratase and amidase, which show high specificity for the nitrile and amide functional groups, respectively. nih.govnih.gov

Phase II Enzymes: The conjugation of the hydroxyl group is catalyzed by specific transferase enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for glucuronidation, with different UGT isoforms exhibiting specificity for various substrate structures. mdpi.com Similarly, sulfotransferases (SULTs) would catalyze the sulfation reaction. The relative activity and specificity of these enzymes determine whether the compound primarily undergoes glucuronidation or sulfation.

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis in Complex Biological Matrices (e.g., tissue homogenates, in vitro assay samples)

The accurate quantification of 2-(3-Hydroxypyrrolidin-1-yl)benzonitrile in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Given its structure, methods developed for other polar, nitrogen-containing compounds, such as certain alkaloids or pharmaceutical residues in biological samples, are highly relevant. These typically involve sophisticated sample preparation techniques to remove interfering substances, followed by sensitive detection methods.

A common approach involves solid-phase extraction (SPE) to isolate the analyte from matrices like plasma, urine, or tissue homogenates. The choice of SPE sorbent is critical and would likely be a mixed-mode cation exchange cartridge to retain the basic pyrrolidine (B122466) nitrogen and allow for effective washout of neutral and acidic interferences. Elution would then be achieved with a solvent mixture containing a base, such as ammonia (B1221849) in methanol.

Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as a deuterium-labeled version of the analyte, is essential to compensate for matrix effects and variations in extraction recovery and instrument response. nih.gov

Table 1: Illustrative Parameters for Quantitative Analysis of a Structurally Similar Compound in a Biological Matrix

ParameterValue/Condition
Matrix Swine Liver Homogenate nih.gov
Sample Preparation Acetonitrile precipitation followed by mixed-mode SPE (C18+WAX) nih.gov
Internal Standard N-methyl-d(3)-2-pyrrolidinone-d(6) nih.gov
Instrumentation HPLC coupled with a triple quadrupole mass spectrometer nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Limit of Detection (LOD) 5 ng/g nih.gov
Recovery ~100% (compensated by internal standard) nih.gov

Chromatographic Methods (HPLC, UPLC, GC) with Advanced Detection (MS/MS, High-Resolution MS)

Chromatographic separation is fundamental to the accurate analysis of this compound, isolating it from metabolites and endogenous matrix components.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

For a polar compound like this compound, reversed-phase chromatography is a suitable starting point. However, given its polarity, hydrophilic interaction liquid chromatography (HILIC) may provide better retention and separation from other polar matrix components. nih.gov UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov

Detection is most powerfully achieved using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). MS/MS, typically performed on a triple quadrupole instrument, offers excellent sensitivity and selectivity through multiple reaction monitoring (MRM). nih.govmdpi.com HRMS, using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides high mass accuracy, which aids in the unequivocal identification of the analyte and its metabolites. nih.govnih.gov

Table 2: Example UPLC-MS/MS Method Parameters for Analysis of Pyrrolidine-Containing Compounds

ParameterCondition
Column Reversed-phase C18 (e.g., 2.1 x 150 mm, 3 µm) shimadzu.com
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 80% B over 10 minutes mdpi.com
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole shimadzu.com
Ionization Mode ESI+ mdpi.com
Monitored Transitions Specific precursor ion → product ion transitions for the analyte and internal standard nih.gov

Gas Chromatography (GC):

Direct GC analysis of this compound is challenging due to its polarity and low volatility. Derivatization would be necessary to convert the hydroxyl group into a less polar, more volatile moiety, such as a trimethylsilyl (B98337) (TMS) or heptafluorobutyryl (HFB) ether. researchgate.net While feasible, LC-based methods are generally preferred for such compounds to avoid the extra sample preparation step and potential for incomplete derivatization. If employed, GC would be coupled with mass spectrometry (GC-MS) for detection. mdma.chnih.gov

Development of Specialized Assays for Metabolite Detection and Characterization

Understanding the metabolic fate of this compound is critical in drug development. High-resolution mass spectrometry, particularly LC-QTOF-MS, is a powerful tool for identifying and structurally elucidating metabolites in complex biological samples like urine and plasma. nih.gov

Metabolic pathways for structurally similar compounds often involve a series of phase I and phase II biotransformations. For this compound, likely metabolic transformations include:

Oxidation: Hydroxylation of the benzonitrile (B105546) ring or further oxidation of the pyrrolidine ring to form a lactam. mdma.ch

Reduction: Reduction of the nitrile group.

Conjugation (Phase II): Glucuronidation or sulfation of the hydroxyl group on the pyrrolidine ring. nih.gov

Specialized assays for metabolite detection would involve incubating the compound with liver microsomes or hepatocytes in vitro, or analyzing samples from in vivo studies. The resulting samples would be analyzed by LC-HRMS. The high mass accuracy of the instrument allows for the determination of the elemental composition of potential metabolites, and MS/MS fragmentation patterns provide structural information for their identification. nih.gov

Table 3: Plausible Metabolites of this compound Based on Common Metabolic Pathways

Metabolic TransformationPutative Metabolite Structure
Hydroxylation of Benzonitrile Ring2-(3-Hydroxypyrrolidin-1-yl)-hydroxybenzonitrile
Oxidation of Pyrrolidine Ring2-(3-Hydroxy-2-oxopyrrolidin-1-yl)benzonitrile
Glucuronidation of Hydroxyl Group1-(2-Cyanophenyl)pyrrolidin-3-yl glucuronide

Application of Isotopic Labeling in Metabolic Studies

Isotopic labeling is an indispensable technique in drug metabolism research. nih.govmusechem.comresearchgate.net By introducing stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ¹⁴C, ³H) into the structure of this compound, its metabolic fate can be traced with high specificity and sensitivity.

Stable Isotope Labeling: Incorporating stable isotopes, such as deuterium (B1214612) (²H), into the molecule can aid in metabolite identification. When a 1:1 mixture of the unlabeled and labeled drug is administered, metabolites will appear as characteristic doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of labels. This "isotope pattern" makes it easier to distinguish drug-related material from endogenous background ions.

Radioactive Isotope Labeling: Labeling with ¹⁴C is the gold standard for quantitative absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net By synthesizing ¹⁴C-labeled this compound, researchers can perform a total radioactivity balance study, ensuring that all drug-related material is accounted for. Recent advances in nitrile isotope exchange reactions could provide a direct pathway for introducing a ¹⁴C label into the benzonitrile moiety. iaea.org This allows for the quantification of the parent compound and all its metabolites in various tissues and excreta without the need for individual analytical standards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.